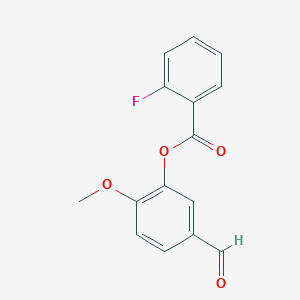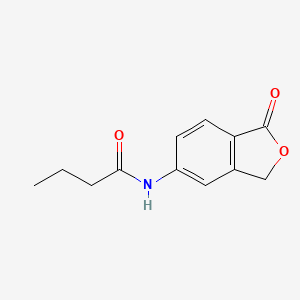
N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)butanamide, also known as BDA-410, is a small molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of cancer. BDA-410 has been shown to have promising anti-tumor activity in preclinical studies, and is currently undergoing further investigation for its potential clinical use.
Wirkmechanismus
The mechanism of action of N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)butanamide is not fully understood, but it is thought to involve the inhibition of several key signaling pathways that are involved in cancer cell growth and survival. N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)butanamide has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer cells. The compound has also been shown to inhibit the activity of the STAT3 pathway, which is involved in tumor cell proliferation and survival.
Biochemical and Physiological Effects:
N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)butanamide has been shown to have several biochemical and physiological effects in cancer cells. The compound has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in vivo. N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)butanamide has also been shown to reduce the expression of several key proteins that are involved in cancer cell growth and survival, including cyclin D1, Bcl-2, and survivin.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)butanamide is its potent anti-tumor activity, which has been demonstrated in several preclinical studies. The compound has also been shown to enhance the efficacy of other anti-cancer agents, which may have clinical implications for combination therapy. However, one limitation of N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)butanamide is its relatively low solubility in aqueous solutions, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)butanamide. One area of research is the optimization of the compound's pharmacokinetic properties, such as its solubility and bioavailability. Another area of research is the identification of biomarkers that may predict the response of cancer cells to N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)butanamide treatment. Finally, further preclinical and clinical studies are needed to evaluate the safety and efficacy of N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)butanamide in humans.
Synthesemethoden
The synthesis of N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)butanamide involves a multi-step process that includes the reaction of 2-hydroxybenzaldehyde with methyl acrylate to form a chalcone intermediate. The chalcone intermediate is then reacted with 2-aminoacetophenone to form the final product, N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)butanamide. The synthesis of N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)butanamide has been reported in several publications, and the compound is commercially available for research purposes.
Wissenschaftliche Forschungsanwendungen
N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)butanamide has been extensively studied for its potential use as a therapeutic agent in cancer treatment. Preclinical studies have shown that N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)butanamide has potent anti-tumor activity in a variety of cancer cell lines and animal models. The compound has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in vivo. N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)butanamide has also been shown to enhance the efficacy of other anti-cancer agents, such as cisplatin and doxorubicin.
Eigenschaften
IUPAC Name |
N-(1-oxo-3H-2-benzofuran-5-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-2-3-11(14)13-9-4-5-10-8(6-9)7-16-12(10)15/h4-6H,2-3,7H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVESEMFYBGISTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC2=C(C=C1)C(=O)OC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
18.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24806402 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(1-oxo-3H-2-benzofuran-5-yl)butanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B5780550.png)
![3-(2-ethoxyphenyl)-2-{[4-(2-furoyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone](/img/structure/B5780551.png)

![3-(4-chlorophenyl)-6-(4-methyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5780556.png)

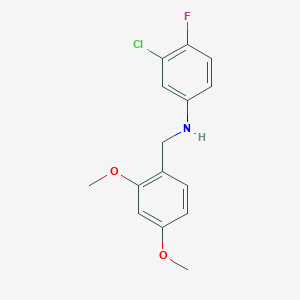
![N~1~-cyclohexyl-N~2~-(2-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5780592.png)

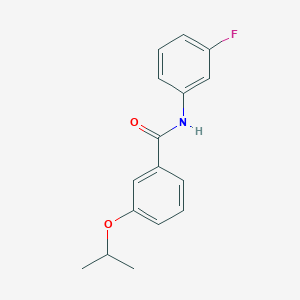
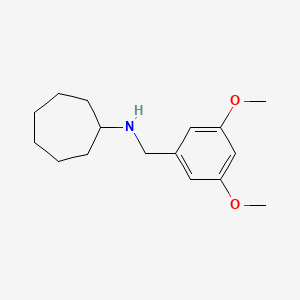

![N-[4-(dimethylamino)benzyl]-2-(2-fluorophenoxy)acetamide](/img/structure/B5780626.png)
